![molecular formula C13H22N2O3 B2418550 叔丁基 4-氨基-1-甲基螺[2-氧杂双环[2.1.1]己烷-3,3'-氮杂环丁烷]-1'-羧酸酯 CAS No. 2490405-98-4](/img/structure/B2418550.png)

叔丁基 4-氨基-1-甲基螺[2-氧杂双环[2.1.1]己烷-3,3'-氮杂环丁烷]-1'-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

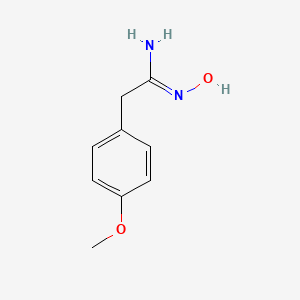

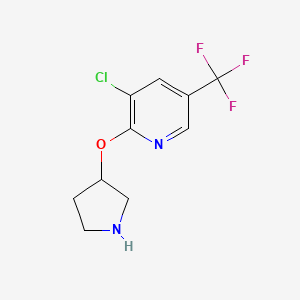

“Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate” is a complex organic compound. It incorporates a bicyclo[2.1.1]hexane structure, which is a valuable saturated bicyclic structure found in many newly developed bio-active compounds .

Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves a catalytic alkene insertion that delivers substituted bicyclo[2.1.1]hexanes (BCHs) by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating a bicyclo[2.1.1]hexane structure, an azetidine ring, and a carboxylate group. The InChI code for this compound is 1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11/h4-7,12H2,1-3H3, (H,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include [2 + 2] cycloaddition and intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .科学研究应用

合成和分子结构

与查询的化学物质密切相关的化合物叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯已经合成和表征,通过单晶 X 射线衍射分析揭示了其分子结构的见解。这项研究有助于理解环状氨基酸酯及其结构特性 (Moriguchi 等,2014)。

二肽类似物的合成

对叔丁氧羰基氨基酸类似物(包括非蛋白氨基酸)的研究突出了合成包含类似于查询化合物结构的复杂分子的可能性。这项工作对于二肽类似物的创造及其潜在应用具有重要意义 (Schutkowski 等,2009)。

受限肽模拟物的开发

已经报道了一种高效的氮杂双环烷氨基酸合成方法,该方法对于创建刚性二肽模拟物至关重要。这些化合物(包括类似于查询化合物的结构)在基于肽的药物发现中很有价值,展示了该化合物在药物化学中的相关性 (Mandal 等,2005)。

立体选择性衍生物的合成

研究已经开发出合成类似于叔丁基 4-氨基-1-甲基螺[2-氧杂双环[2.1.1]己烷-3,3'-氮杂环丁烷]-1'-羧酸酯的化合物的立体异构体的方法。这项研究对于探索此类化合物的立体化学方面及其潜在应用至关重要 (Bakonyi 等,2013)。

药物候选物的规模化合成

与查询化合物密切相关的叔丁基 3-氧代-2-氧杂双环[2.2.0]己-5-烯-6-羧酸酯的规模化合成已经得到研究。这对于生产具有生物活性的化合物和药物特别重要,突出了该化合物在大规模医药应用中的相关性 (Yamashita 等,2019)。

未来方向

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing more efficient and accessible synthetic routes to these compounds.

属性

IUPAC Name |

tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-10(2,3)17-9(16)15-7-13(8-15)12(14)5-11(4,6-12)18-13/h5-8,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOIEFWONXYOHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)